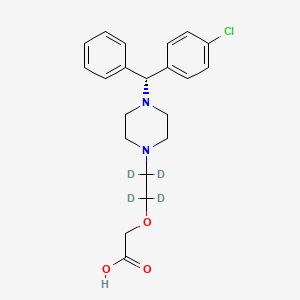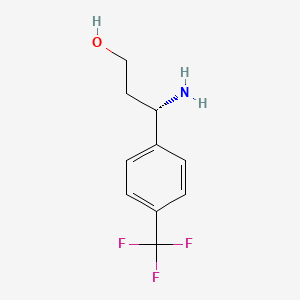
N-Caffeoyltryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Caffeoyltryptophan is a chemical compound with the molecular formula C20H18N2O5 . It is also known by other names such as Javamide-II . It is found in coffee and has been studied for its potential health effects .
Synthesis Analysis
This compound has been isolated from coffee extract through a process involving fractionation using High-Performance Liquid Chromatography (HPLC) and screening using a Sirt1/2 inhibition assay . The compound was then chemically synthesized for further study .Molecular Structure Analysis
The molecular structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectroscopy . It has a molecular weight of 366.37 .Chemical Reactions Analysis
This compound has been studied for its inhibitory effects on Sirt1/2, proteins involved in cellular regulation . It has been found to inhibit Sirt2 more effectively than Sirt1 .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 366.37 and a molecular formula of C20H18N2O5 .Applications De Recherche Scientifique
Antioxidant Activities
N-Caffeoyltryptophan has been shown to exhibit significant antioxidant activities. A study by Ohnishi et al. (1998) revealed that this compound demonstrated greater scavenging activity on DPPH radicals than dl-alpha-tocopherol or ascorbic acid. It also inhibited the formation of conjugated diene from linoleic acid, suggesting it may act as a natural antioxidant in the human diet and could intervene in toxicological processes mediated by radical mechanisms (Ohnishi et al., 1998).
Influence on Human Keratinocytes and Liver Cells
Research by Hensel et al. (2007) found that this compound amide stimulated the mitochondrial activity and proliferation rate of human liver cells (HepG2) significantly. It also increased the proliferation of human keratinocytes, suggesting a potential role in cellular physiology (Hensel et al., 2007).
Effects on Sirtuin Enzymes and p53-Acetylation
Park (2016) conducted a study on the effects of this compound on sirtuin enzymes and p53-acetylation in THP-1 cells. This compound (as Javamide-II) showed inhibition activity against sirtuin1, 2, and 3 enzymes and increased total acetylation levels and the acetylation of p53 in cells, indicating its potential impact on cellular regulation (Park, 2016).
Potential Role in Neurodegenerative Diseases
A study by Park (2015) suggested that this compound (Javamide-II) might have potential uses in several human diseases, including neurodegenerative diseases. This compound was identified as a potent sirtuin2 inhibitor and might be beneficial in restoring cognition in conditions like Alzheimer's disease (Park, 2015).
Biomarkers for Parkinson's Disease
In the context of Parkinson's disease, a study by Hatano et al. (2015) identified changes in metabolic profiles, including levels of tryptophan and its derivatives like this compound. These alterations could be potential biomarkers associated with the disease's pathogenesis and progression (Hatano et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
109163-69-1 |
|---|---|
Formule moléculaire |
C20H18N2O5 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1 |
Clé InChI |
XITPERBRJNUFSB-BVBGJJFLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
Séquence |
W |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649193.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

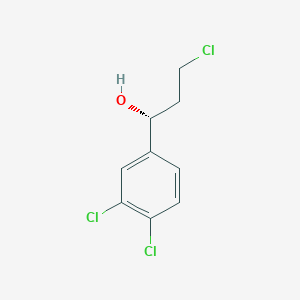
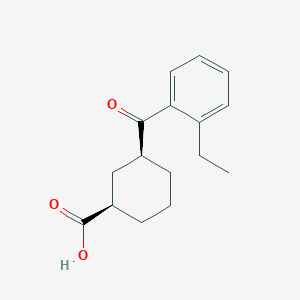
![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
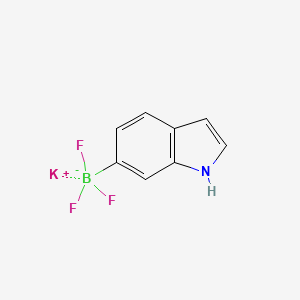
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
